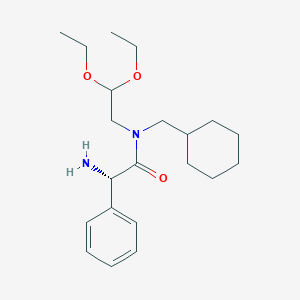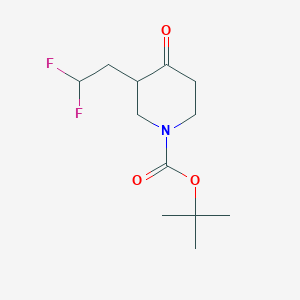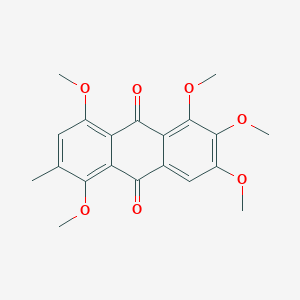
1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione is a chemical compound with the molecular formula C20H20O7. It is a derivative of anthracene, characterized by the presence of five methoxy groups and one methyl group attached to the anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione typically involves the methoxylation of anthracene derivatives. One common method includes the reaction of anthracene-9,10-dione with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of intermediate methoxy derivatives, which are then further methylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are often employed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds with different functional groups .
Aplicaciones Científicas De Investigación
1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione: Similar structure but with different positions of methoxy groups.
2,3-Dimethoxy-6-methylanthracene-9,10-dione: Fewer methoxy groups and different substitution pattern
Uniqueness
1,2,3,5,8-Pentamethoxy-6-methylanthracene-9,10-dione is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
94683-72-4 |
|---|---|
Fórmula molecular |
C20H20O7 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1,2,3,5,8-pentamethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O7/c1-9-7-11(23-2)14-15(18(9)25-4)16(21)10-8-12(24-3)19(26-5)20(27-6)13(10)17(14)22/h7-8H,1-6H3 |
Clave InChI |
NRXJDKFFCIMSHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
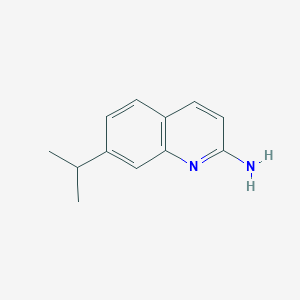
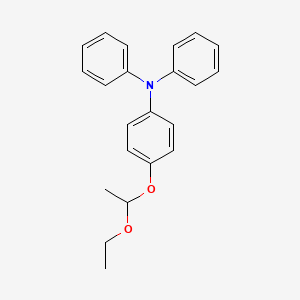
![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
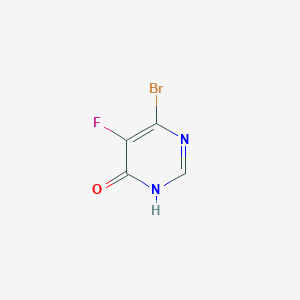
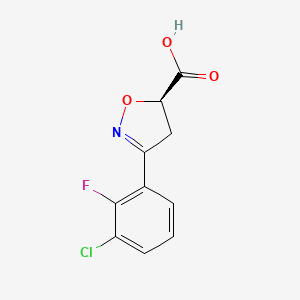
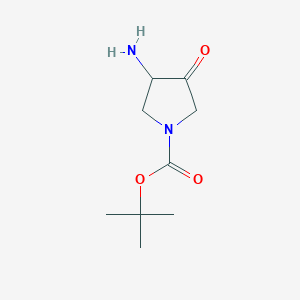
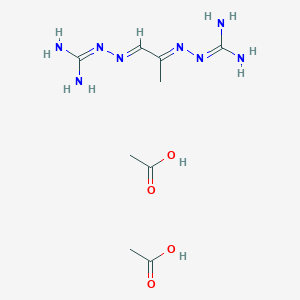
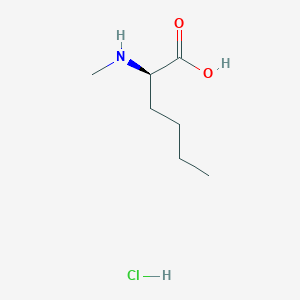
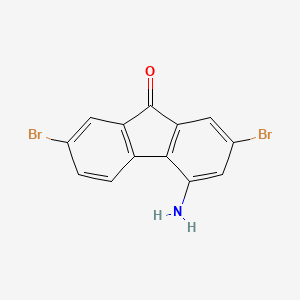
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
